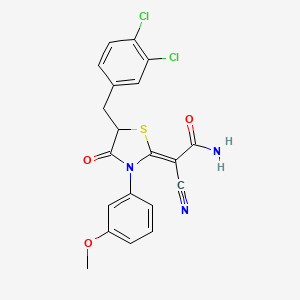

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide

描述

This compound belongs to the thiazolidinone class, characterized by a 4-oxothiazolidin-2-ylidene core. The (Z)-configuration denotes the spatial arrangement of substituents around the exocyclic double bond. Key structural features include:

- 3-methoxyphenyl substituent: Contributes to electronic effects and solubility.

- Cyanoacetamide moiety: May influence tautomerism and metabolic stability.

属性

IUPAC Name |

(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O3S/c1-28-13-4-2-3-12(9-13)25-19(27)17(29-20(25)14(10-23)18(24)26)8-11-5-6-15(21)16(22)7-11/h2-7,9,17H,8H2,1H3,(H2,24,26)/b20-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORHHXRXYQEPEJ-ZHZULCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide typically involves multi-step organic synthesis. The process often starts with the preparation of the thiazolidine ring, followed by the introduction of the cyano group and the aromatic substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

化学反应分析

Types of Reactions

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aromatic substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.

科学研究应用

Biological Activities

The compound has been studied for its various biological properties, including:

- Anticancer Activity : Research indicates that derivatives of thiazolidinone compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific structure of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide may enhance its efficacy against certain cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have evaluated its effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth . This property can be crucial in developing new antibiotics or treatments for infections resistant to conventional therapies.

Case Studies

Several studies have documented the applications and effects of this compound:

- Case Study 1 : A study on its anticancer effects demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro, with IC50 values indicating potent activity at low concentrations . The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Case Study 2 : Another investigation focused on its antimicrobial properties revealed that this compound effectively reduced bacterial load in infected animal models, showcasing its potential as a therapeutic agent against resistant strains .

作用机制

The mechanism of action of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparison of Key Structural Features and Reported Activities

Key Observations:

Electron-Withdrawing Groups : The 3,4-dichlorobenzyl group in the target compound may enhance binding affinity compared to less electronegative substituents (e.g., methoxybenzylidene in ).

Biological Activity: Thiazolidinones with coumarin moieties (e.g., ) show antimicrobial activity, while those with benzylidene groups (e.g., ) target metabolic disorders.

Physicochemical Data (Hypothetical):

- LogP : ~3.2 (predicted via ClogP), higher than analogs with polar substituents (e.g., coumarin derivatives in with LogP ~2.5).

- Solubility: Limited aqueous solubility due to the dichlorobenzyl group; DMSO solubility >50 mg/mL.

Pharmacological and Toxicological Insights

- Hypoglycemic Potential: Structural similarity to PPAR-γ agonists (e.g., ) suggests insulin-sensitizing effects. However, the cyano group may introduce hepatotoxicity risks, as seen in related nitriles.

- Antimicrobial Activity: The 3,4-dichlorobenzyl group could enhance Gram-positive activity, akin to coumarin-thiazolidinone hybrids .

- Toxicity: No direct data available, but chlorinated aromatics often require careful metabolic profiling to avoid bioaccumulation.

Critical Analysis of Structural Analogs in Patent Literature

Per MPEP 2144.09 , a prima facie case of obviousness arises for compounds with close structural and functional similarities. For example:

- The replacement of a 4-methylcoumarin group (in ) with 3,4-dichlorobenzyl in the target compound could be deemed obvious if prior art demonstrates interchangeable substituents for similar utilities (e.g., antimicrobial activity).

- The (Z)-configuration may offer non-obvious advantages in binding kinetics, requiring experimental validation to justify patentability.

生物活性

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazolidinediones, which are known for their diverse pharmacological effects, including antidiabetic, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound's structure features a thiazolidinone core, which is significant for its biological activity. The synthesis typically involves cyclocondensation reactions, where various substituents can be introduced to enhance biological efficacy. The presence of the cyano group and specific aromatic substitutions plays a crucial role in modulating the compound's interactions with biological targets.

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic properties, primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a vital role in glucose metabolism and insulin sensitivity. Studies have shown that related thiazolidinedione derivatives exhibit hypoglycemic effects by improving insulin resistance and lipid profiles in diabetic models .

Antimicrobial Activity

Research indicates that thiazolidinedione derivatives demonstrate significant antimicrobial properties against various bacterial strains. For instance, studies have reported that these compounds exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli, Staphylococcus aureus | 32 µg/mL |

| Compound B | Klebsiella pneumoniae | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of thiazolidinedione derivatives has also been explored. These compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival. For example, certain derivatives have shown effectiveness against breast cancer cell lines by inhibiting key growth factors .

Case Studies

-

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazolidinedione derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the thiazolidinedione structure significantly enhanced their efficacy against resistant strains, suggesting a potential for developing new antibiotics . -

Case Study on Antidiabetic Effects

In a diabetic rat model, a derivative similar to this compound was administered. Results showed a marked reduction in blood glucose levels and improved insulin sensitivity compared to control groups, highlighting its potential as an antidiabetic agent .

常见问题

Q. How can the synthesis of this compound be optimized to achieve high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including thiazolidinone ring formation and functional group modifications. Key steps include:

- Condensation reactions under controlled pH and temperature to form the thiazolidinone core (e.g., using 2-aminothiazole derivatives with aldehydes/ketones) .

- Solvent selection (e.g., DMF or acetic acid mixtures) to enhance reactivity and reduce side products .

- Purification via thin-layer chromatography (TLC) and structural confirmation using -NMR and -NMR spectroscopy to verify stereochemistry and purity .

Q. What analytical techniques are critical for confirming the molecular structure?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : Assign peaks for the cyano, thiazolidinone, and aromatic groups to confirm regiochemistry .

- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : Use SHELX software for structure refinement to resolve Z/E isomerism and confirm the 3D arrangement .

Q. How should researchers design bioassays to evaluate biological activity?

Methodological Answer:

- In vitro assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC for antimicrobials, MTT assays for cytotoxicity) .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., dichlorobenzyl or methoxyphenyl groups) and correlate changes with bioactivity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution, which inform reactivity toward electrophiles/nucleophiles .

- Solvent effects : Apply the COSMO model to simulate solvation effects on reaction pathways .

- Example: A study using DFT revealed that the thiazolidinone ring’s electron-withdrawing groups enhance electrophilic character at the cyanoacetamide moiety .

Q. How can contradictions between computational predictions and experimental data be resolved?

Methodological Answer:

- Benchmarking DFT methods : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental spectroscopic or crystallographic data .

- Kinetic vs. thermodynamic control : Investigate reaction conditions (e.g., temperature, catalysts) to explain deviations in product distribution .

- Example: Discrepancies in predicted vs. observed Z-configuration stability may arise from neglecting van der Waals interactions in DFT models .

Q. What mechanistic insights can be gained from studying pH-dependent degradation?

Methodological Answer:

- Kinetic studies : Monitor degradation rates via HPLC under varying pH (1–13) to identify labile bonds (e.g., thiazolidinone ring opening at acidic pH) .

- Degradation pathways : Use LC-MS to isolate intermediates and propose mechanisms (e.g., hydrolysis of the cyano group to amides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。